molecular formula C8H14FN3O B13252445 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile

Cat. No.: B13252445
M. Wt: 187.21 g/mol
InChI Key: GZQOOEZFIRZKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile is a chemical compound with the molecular formula C8H14FN3O. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile typically involves the reaction of piperazine derivatives with fluoroalkylating agents. One common method includes the reaction of 1-(2-cyanoethyl)piperazine with 3-fluoro-1,2-epoxypropane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxyl groups can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-hydroxypropyl)piperazine-2-carbonitrile
  • 1-(3-Bromo-2-hydroxypropyl)piperazine-2-carbonitrile
  • 1-(3-Methyl-2-hydroxypropyl)piperazine-2-carbonitrile

Comparison: 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro, bromo, or methyl counterparts .

Properties

Molecular Formula

C8H14FN3O

Molecular Weight

187.21 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)piperazine-2-carbonitrile

InChI

InChI=1S/C8H14FN3O/c9-3-8(13)6-12-2-1-11-5-7(12)4-10/h7-8,11,13H,1-3,5-6H2

InChI Key

GZQOOEZFIRZKMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C#N)CC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.